molecular formula C18H21N5O2S2 B2946131 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034487-03-9

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2946131
CAS RN: 2034487-03-9
M. Wt: 403.52
InChI Key: BZGWXMDTNCUKRQ-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]thiazoles are a class of compounds that have been studied for their potential pharmaceutical applications . They are known to exhibit a broad range of biological activities, including anticancer, antiviral, antioxidant, immunomodulatory, and tuberculostatic effects .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The structure of the starting bromo ketone can influence the outcome of this reaction .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]thiazoles can vary depending on the specific substituents attached to the core imidazo[2,1-b][1,3]thiazole ring .


Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones can occur under mild conditions, and the type of product formed depends on the structure of the starting reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b][1,3]thiazoles can vary depending on their specific structure. For example, the IR spectrum and NMR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with imidazo[2,1-b][1,3]thiazoles can vary depending on their specific structure and biological activity. Some derivatives may have potential therapeutic applications, but could also have side effects or toxicity .

Future Directions

Future research on imidazo[2,1-b][1,3]thiazoles could involve exploring new synthetic methods, investigating their mechanisms of action, and evaluating their potential as therapeutic agents .

properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S2/c1-4-23-13(3)17(12(2)20-23)27(24,25)21-15-8-6-5-7-14(15)16-11-22-9-10-26-18(22)19-16/h5-8,11,21H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGWXMDTNCUKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

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